sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate
Description
The compound, a sodium salt, features a complex oxane (pyran) ring system with stereospecific substituents:
- Core structure: A (2R,4S,5R,6R)-configured oxane ring substituted with two acetamido groups, three hydroxyl groups, and a (1R,2R)-1,2,3-trihydroxypropyl side chain.
- The sodium counterion improves aqueous stability.
- Biological relevance: Analogous structures (e.g., sialic acid derivatives) are implicated in glycobiology, vaccine development, and enzyme inhibition .
Properties
Molecular Formula |
C16H29N2NaO10 |
|---|---|
Molecular Weight |
432.40 g/mol |
IUPAC Name |
sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate |
InChI |
InChI=1S/C16H29N2O10.Na/c1-7(21)17-9(11(24)5-19)3-16(27)4-10(23)13(18-8(2)22)15(28-16)14(26)12(25)6-20;/h9-15,19-20,23,25-27H,3-6H2,1-2H3,(H,17,21)(H,18,22);/q-1;+1/t9?,10-,11?,12+,13+,14+,15+,16+;/m0./s1 |
InChI Key |
MXPQWCYJYDSRED-JFSKGGHTSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(CC(C(CO)[O-])NC(=O)C)O)O.[Na+] |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(CC(C(CO)[O-])NC(=O)C)O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis
- Stepwise Functionalization: The sugar core is first protected to mask non-target hydroxyl groups, allowing selective modification.
- Acetamido Group Introduction: Amination of hydroxyl groups followed by acetylation using acetic anhydride under controlled conditions introduces acetamido functions.
- Hydroxylation and Oxan Ring Formation: Hydroxyl groups are introduced or preserved in the tetrahydro-2H-pyran (oxan) ring system, maintaining stereochemistry via selective catalysts or enzymatic transformations.
- Salt Formation: The final compound is converted into the sodium salt by treatment with sodium hydroxide in aqueous or alcoholic solution.
Enzymatic and Multienzyme Synthesis
Recent advances utilize one-pot multienzyme (StOPMe) synthesis to assemble complex sugar derivatives efficiently:
- Enzyme Assembly Synthetic Maps (EASyMaps): Guide the sequential addition of sugar units and functional groups using glycosyltransferases and related enzymes.
- Stepwise One-Pot Reactions: Enzymes such as glycosyltransferases, acetyltransferases, and kinases catalyze the formation of glycosidic bonds and acetamido modifications under mild conditions.
- Reaction Conditions: Typically performed at 30°C, pH 7-8, with agitation, allowing high yields and stereoselectivity.
- Purification: Products are purified by chromatography (e.g., C18 cartridge) to achieve >95% purity.
Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 25–30 °C | Optimal for enzymatic activity and stability |
| pH | 7.0–8.0 | Maintains enzyme function and product stability |
| Reaction Time | 10–20 hours per step | Allows complete conversion and high yield |
| Catalysts/Enzymes | Glycosyltransferases, acetyltransferases | Provide regio- and stereoselectivity |
| Solvent | Aqueous buffer or mixed aqueous-organic | Ensures solubility and enzyme compatibility |
| Purification | Chromatography (C18 cartridge) | Yields high purity product |
Representative Synthetic Route (Example)
- Starting Material: Protected glucose derivative.
- Amination: Introduction of amino groups at C-3 and C-5 positions.
- Acetylation: Conversion of amino groups to acetamido using acetic anhydride.
- Glycosylation: Formation of the oxan ring and attachment of the trihydroxypropyl side chain.
- Deprotection: Removal of protecting groups to expose hydroxyls.
- Neutralization: Reaction with sodium hydroxide to form the sodium salt.
This route may be conducted chemically or via enzyme-catalyzed steps, with enzymatic methods favored for stereochemical precision and scalability.
Research Findings on Preparation Efficiency
- Yield: Enzymatic one-pot synthesis methods report yields up to 88–92% for similar complex sugar derivatives.
- Purity: High purity (>95%) achievable with minimal side products.
- Scalability: Gram-scale synthesis demonstrated using multienzyme systems, enabling potential industrial application.
- Advantages: Enzymatic methods reduce the need for protecting groups and harsh reagents, improving environmental and operational safety.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetamido groups can be reduced to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the acetamido groups can produce primary or secondary amines .
Scientific Research Applications
Sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating various conditions, including metabolic disorders and infections.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic balance in cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Table 1: Structural and Functional Comparison
Research Findings
- Vaccine Development: highlights structurally related sialic acid derivatives as vaccine candidates against meningitis, suggesting the target compound may share immunogenic properties .
Biological Activity
Sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate (CAS Number: 350697-53-9) is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 432.40 g/mol. Its structure features multiple hydroxyl groups and acetamido groups that contribute to its solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₉N₂NaO₁₀ |
| Molecular Weight | 432.40 g/mol |
| CAS Number | 350697-53-9 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within the body:
- Enzyme Modulation : The compound can inhibit or activate enzymes involved in metabolic pathways. This modulation can lead to alterations in cellular metabolism and signaling.
- Cellular Uptake : The presence of hydroxyl groups enhances the compound's solubility in aqueous environments, facilitating its uptake by cells.
- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress within cells.
Antimicrobial Effects
Research indicates that this compound demonstrates antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in immune cells, which may be beneficial in treating inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study conducted on human lymphocytes demonstrated that treatment with sodium;3-acetamido resulted in increased cell proliferation and enhanced immune response markers compared to control groups .
- Animal Models : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced inflammatory markers and improved overall health outcomes .
Applications
The unique properties of sodium;3-acetamido make it a candidate for various applications:
- Pharmaceuticals : Its antimicrobial and anti-inflammatory properties suggest potential use in developing new therapeutic agents for infections and inflammatory conditions.
- Nutraceuticals : Given its antioxidant activity, it could be explored as a dietary supplement aimed at enhancing health through oxidative stress reduction.
- Biotechnology : The compound's ability to modulate enzyme activity may find applications in biotechnological processes where enzyme regulation is crucial.
Q & A
What are the critical considerations for optimizing the synthetic route of this sodium-containing sialic acid derivative?
Level : Basic (Synthetic Methodology)
Answer :
The synthesis involves multi-step protection/deprotection strategies and stereochemical control. Key steps include:
- Acetylation : Use acetic anhydride and catalytic sulfuric acid to protect hydroxyl/amine groups, monitored via TLC (Rf = 0.5 in EtOAc/hexane) .
- Glycosidic bond formation : Employ Ph₃P·HBr in methanol at 50°C for regioselective coupling, followed by column chromatography (silica gel, CHCl₃/MeOH 9:1) for purification .
- Selective deprotection : Methoxy sodium in methanol removes acetyl groups under mild conditions to preserve labile substituents .
Validate intermediates via H/C NMR (e.g., δ 2.05 ppm for acetamido protons) and mass spectrometry (e.g., [M+Na]⁺ at m/z 589) .
How can researchers resolve contradictions in spectral data interpretation for intermediates?
Level : Advanced (Data Analysis)
Answer :
Discrepancies often arise from residual solvents, diastereomerism, or dynamic NMR effects. Mitigation strategies:
- Solvent suppression : Use D₂O exchange or deuterated solvents to eliminate residual proton signals .
- 2D NMR (COSY, HSQC) : Confirm connectivity in complex regions (e.g., oxane ring protons at δ 3.4–4.2 ppm) .
- Crystallography : Resolve ambiguous stereochemistry via X-ray diffraction of crystalline intermediates .
Cross-reference with literature values for analogous sialic acid derivatives (e.g., Zanamivir’s acetamido δ 1.98 ppm ).
What methodologies are recommended for analyzing the compound’s glycosidic bond stability under physiological conditions?
Level : Advanced (Biophysical Characterization)
Answer :
Evaluate hydrolytic stability using:
- pH-dependent kinetics : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) .
- Enzymatic susceptibility : Test neuraminidase-mediated cleavage using fluorescence assays (e.g., 4-MU-Neu5Ac substrate) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity to lectins (e.g., Siglec-1) to assess structural integrity post-hydrolysis .
How does the compound’s structure-activity relationship (SAR) compare to neuraminidase inhibitors like Zanamivir?
Level : Advanced (Biological Evaluation)
Answer :
Key SAR differences:
- Substituent effects : The 1,2,3-trihydroxypropyl group enhances water solubility but may reduce binding pocket compatibility compared to Zanamivir’s glycerol side chain .
- Sodium carboxylate : Improves bioavailability but alters charge distribution at the neuraminidase active site (predicted via docking studies using AutoDock Vina) .
Validate via enzymatic inhibition assays (IC₅₀ comparison) and cytotoxicity profiling in MDCK cells .
What analytical techniques are essential for confirming the stereochemistry of the oxane ring?
Level : Basic (Structural Elucidation)
Answer :
Combine:
- Optical rotation : Compare [α]D²⁵ values with literature (e.g., +32° for (2R,4S,5R,6R) configuration) .
- NOESY NMR : Identify through-space correlations (e.g., axial H-4/H-6 coupling in oxane) .
- Circular dichroism (CD) : Match Cotton effects to known sialic acid derivatives (e.g., negative band at 210 nm for β-anomers) .
How can researchers assess the compound’s potential as a vaccine adjuvant?
Level : Advanced (Immunological Application)
Answer :
- Dendritic cell activation : Measure cytokine secretion (IL-6, TNF-α) via ELISA after exposure to the compound .
- Antibody titer analysis : Administer with model antigens (e.g., ovalbumin) in BALB/c mice; quantify IgG/IgM via SPR or ELISA .
- Molecular dynamics simulations : Predict TLR4/MD-2 binding using GROMACS to rationalize adjuvant activity .
What strategies mitigate byproduct formation during acetamido group introduction?
Level : Advanced (Reaction Optimization)
Answer :
- Temperature control : Maintain 0–5°C during acetylation to prevent N-acyl oxazolidinone side products .
- Protecting group synergy : Use TMSCl for transient hydroxyl protection before acetamidation .
- Quenching protocol : Add saturated NaHCO₃ slowly to neutralize H₂SO₄ and minimize decomposition .
How does the compound’s logP differ from non-sodium analogs, and what are the implications for blood-brain barrier (BBB) penetration?
Level : Advanced (Physicochemical Profiling)
Answer :
- logP calculation : The sodium carboxylate reduces logP by ~1.5 units vs. methyl ester analogs (predicted via ChemAxon) .
- BBB assessment : Use parallel artificial membrane permeability assays (PAMPA-BBB); compare permeability (Pe) to Zanamivir (Pe = 2.1 × 10⁻⁶ cm/s) .
- Caco-2 monolayer studies : Measure apical-to-basolateral transport to confirm limited CNS uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
